4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride
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Overview
Description
4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenol group, a methyl group, and a phenyl group attached to a propyl chain with an isopropylamino substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride typically involves multiple steps, including the formation of the phenol group and the attachment of the propyl chain with the isopropylamino substituent. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . This is followed by further reactions to introduce the isopropylamino group and the phenol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as ceria-alumina, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group attached to a propyl chain.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A compound with a similar isopropylamino substituent.
2-Propanone, 1-(4-methoxyphenyl)-: A compound with a similar phenyl group and propyl chain.
Uniqueness
4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride is unique due to the presence of both the phenol group and the isopropylamino substituent, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C19H26ClNO |
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Molecular Weight |
319.9 g/mol |
IUPAC Name |
4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21;/h4-10,13-14,17,20-21H,11-12H2,1-3H3;1H |
InChI Key |
GQTQOAVQLYFEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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